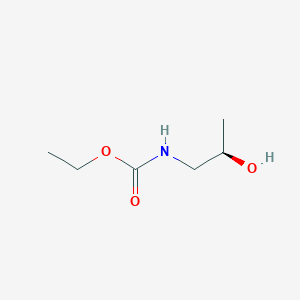

(R)-1-ethoxycarbonylamino-2-propanol

Cat. No. B8275563

M. Wt: 147.17 g/mol

InChI Key: HWNAVABUTSKYLH-RXMQYKEDSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06969754B2

Procedure details

999.28 Parts propylene glycol and 434.85 parts 2-pentanone were added to a mixing vessel equipped with a condenser, nitrogen blanket, agitator, and addition funnel. The contents were heated to about 52° C., followed by addition of 1450.97 parts MONDUR MR polymeric isocyanate while keeping the exotherm below 75° C. The addition funnel was next rinsed with 154.87 parts 2-pentanone. The reaction mixture was held at 75° C. for one to two hours until the isocyanate was consumed (thereby forming a beta-hydroxypropyl urethane polymer), then cooled to 60° C. while adding 759.92 parts propylene glycol monomethyl ether (thereby forming a beta-hydroxypropyl urethane solution). The resulting blocked polymeric isocyanate solution was mixed for 30 minutes and stored in a plastic storage vessel.

Name

2-pentanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](O)[CH:2]([OH:4])[CH3:3].[CH3:6][C:7](=[O:11])CCC.[N-:12]=[C:13]=[O:14]>>[OH:4][CH:2]([CH3:3])[CH2:1][NH:12][C:13]([O:11][CH2:7][CH3:6])=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)O)O

|

|

Name

|

2-pentanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCC)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

52 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

nitrogen blanket, agitator, and addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exotherm below 75° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The addition funnel was next rinsed with 154.87 parts 2-pentanone

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction mixture was held at 75° C. for one to two hours until the isocyanate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed (

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(CNC(=O)OCC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06969754B2

Procedure details

999.28 Parts propylene glycol and 434.85 parts 2-pentanone were added to a mixing vessel equipped with a condenser, nitrogen blanket, agitator, and addition funnel. The contents were heated to about 52° C., followed by addition of 1450.97 parts MONDUR MR polymeric isocyanate while keeping the exotherm below 75° C. The addition funnel was next rinsed with 154.87 parts 2-pentanone. The reaction mixture was held at 75° C. for one to two hours until the isocyanate was consumed (thereby forming a beta-hydroxypropyl urethane polymer), then cooled to 60° C. while adding 759.92 parts propylene glycol monomethyl ether (thereby forming a beta-hydroxypropyl urethane solution). The resulting blocked polymeric isocyanate solution was mixed for 30 minutes and stored in a plastic storage vessel.

Name

2-pentanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](O)[CH:2]([OH:4])[CH3:3].[CH3:6][C:7](=[O:11])CCC.[N-:12]=[C:13]=[O:14]>>[OH:4][CH:2]([CH3:3])[CH2:1][NH:12][C:13]([O:11][CH2:7][CH3:6])=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)O)O

|

|

Name

|

2-pentanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCC)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

52 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

nitrogen blanket, agitator, and addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exotherm below 75° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The addition funnel was next rinsed with 154.87 parts 2-pentanone

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction mixture was held at 75° C. for one to two hours until the isocyanate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed (

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(CNC(=O)OCC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |